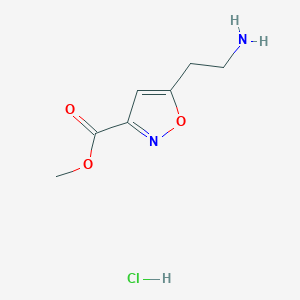
3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid (3-HHPPA), also known as 3-hydroxy-3-hexanoyl-phenylpropionic acid, is a naturally occurring fatty acid found in the human body that is involved in a variety of physiological processes. It has been widely studied for its roles in energy production, metabolic regulation, and inflammation. In addition, 3-HHPPA has been used in a variety of laboratory experiments, including those involving cell culture, enzyme assays, and animal models.
Aplicaciones Científicas De Investigación
3-HHPPA has been used in a variety of scientific research applications, including those involving cell culture, enzyme assays, and animal models. In cell culture studies, 3-HHPPA has been used to study the role of fatty acids in cellular metabolism, energy production, and inflammation. In enzyme assays, 3-HHPPA has been used to study the regulation of enzyme activity and the mechanisms of action of various enzymes. In animal models, 3-HHPPA has been used to study the effects of fatty acids on metabolism, energy production, and inflammation.
Mecanismo De Acción
The mechanism of action of 3-HHPPA is not fully understood, but it is believed to act by binding to and activating a variety of cellular proteins, including G-protein coupled receptors, enzymes, and other proteins involved in metabolic regulation. In addition, 3-HHPPA is thought to modulate the activity of various enzymes involved in energy production and metabolism, as well as to regulate the expression of genes involved in inflammation and other physiological processes.
Biochemical and Physiological Effects
3-HHPPA has been shown to have a variety of biochemical and physiological effects, including the regulation of energy production and metabolism, the regulation of inflammation, and the regulation of gene expression. In addition, 3-HHPPA has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-HHPPA in laboratory experiments has a number of advantages, including its ability to be synthesized in a variety of ways, its low toxicity, and its stability in a variety of conditions. In addition, 3-HHPPA has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the regulation of energy production, metabolism, and inflammation. However, there are a number of limitations to the use of 3-HHPPA in laboratory experiments, including its relatively low solubility in water and its tendency to degrade over time.
Direcciones Futuras
There are a number of potential future directions for research involving 3-HHPPA, including further investigation into its roles in energy production, metabolism, and inflammation. In addition, further research is needed to better understand the mechanisms of action of 3-HHPPA and its effects on gene expression. Furthermore, further research is needed to explore the potential therapeutic applications of 3-HHPPA, as well as its potential use as a dietary supplement. Finally, further research is needed to explore the potential toxicity of 3-HHPPA and its potential interactions with other drugs and dietary components.
Métodos De Síntesis
3-HHPPA can be synthesized by a variety of methods, including the reaction of 3-hexanoyl-4-hydroxyphenylacetic acid with propionic acid in the presence of a base catalyst. It can also be synthesized through the reaction of 3-hexanoyl-4-hydroxyphenylacetic acid with propionic anhydride in the presence of an acid catalyst. Other methods of synthesis include the reaction of 3-hexanoyl-4-hydroxyphenylacetic acid with propionic acid in the presence of a base catalyst and the reaction of 3-hexanoyl-4-hydroxyphenylacetic acid with propionic anhydride in the presence of an acid catalyst.
Propiedades
IUPAC Name |
3-(3-hexanoyl-4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-2-3-4-5-13(16)12-10-11(6-8-14(12)17)7-9-15(18)19/h6,8,10,17H,2-5,7,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGZQVCSVMGRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=C(C=CC(=C1)CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hexanoyl-4-hydroxyphenyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6602891.png)

![N-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]prop-2-enamide](/img/structure/B6602902.png)
![tert-butyl 4-[(chlorosulfonyl)methyl]-4-cyanopiperidine-1-carboxylate](/img/structure/B6602920.png)
![2-{[4-(4-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6602927.png)

![ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B6602941.png)



![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-[5-(2-{2-[(4S)-4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamido}-1,3-thiazol-4-yl)-2,3-dihydro-1H-inden-2-yl]pentanamide](/img/structure/B6602961.png)


![{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride](/img/structure/B6602976.png)